2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is a chemical compound derived from paclitaxel, a well-known chemotherapeutic agent used primarily in cancer treatment. This specific derivative is characterized by the addition of a tert-butyldimethylsilyl group at the 2' position and a hydroxyl group at the 6α position. The compound is notable for its potential to enhance the solubility and stability of paclitaxel, which may improve its therapeutic efficacy.
The compound is synthesized from paclitaxel, which is originally derived from the bark of the Pacific yew tree (Taxus brevifolia). The specific compound, 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel, has been cataloged with the CAS Number 211732-86-4 and can be found in various chemical databases and suppliers, indicating its availability for research and potential clinical use .
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel falls under the category of taxanes, a class of diterpenes that have significant anticancer properties. This compound is classified as a modified paclitaxel derivative, which may exhibit altered pharmacokinetic properties compared to its parent compound.
The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of the synthesized compound .
The molecular formula for 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is C53H65NO15Si, with a molecular weight of approximately 984.17 g/mol. The structure features a complex arrangement typical of taxanes, including multiple rings and functional groups that contribute to its biological activity.
The reactivity of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is influenced by its silyl ether group, which can undergo hydrolysis under acidic conditions. Additionally, it can participate in various nucleophilic substitution reactions due to the presence of reactive functional groups.
The mechanism of action for 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is similar to that of paclitaxel; it binds to β-tubulin subunits in microtubules, promoting microtubule stabilization and preventing depolymerization. This action disrupts normal mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
Research indicates that modifications like those seen in this derivative may enhance binding affinity or alter pharmacokinetics compared to unmodified paclitaxel. Studies on similar compounds suggest improved solubility and bioavailability may result from such modifications .
Relevant analyses include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) for characterization and purity assessment .
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is primarily utilized in research settings focused on cancer therapeutics. Its enhanced properties make it a candidate for further development into more effective chemotherapeutic agents with potentially reduced side effects compared to traditional paclitaxel formulations.
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3